2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
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Overview
Description
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with dimethyl and dihydrooxazole substituents
Preparation Methods
The synthesis of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the condensation of 3,3’-dimethyl-[1,1’-biphenyl]-2,2’-diyl with 4,5-dihydrooxazole under specific reaction conditions. The process may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Chemical Reactions Analysis
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) include other biphenyl derivatives with different substituents. For example:
4,4’-Dimethylbiphenyl: This compound has similar structural features but lacks the dihydrooxazole groups, resulting in different chemical properties and applications.
2,2’-Bis(2-hydroxybenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl:
The uniqueness of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) lies in its specific combination of biphenyl, dimethyl, and dihydrooxazole groups, which confer unique chemical and physical properties.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenyl]-6-methylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-3-7-15(17(13)19-21-9-11-23-19)16-8-4-6-14(2)18(16)20-22-10-12-24-20/h3-8H,9-12H2,1-2H3 |
InChI Key |
DIBPOMLQPMXFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C3=NCCO3)C)C4=NCCO4 |
Origin of Product |
United States |
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